

Pharmacological Profile of 2C-B-Fly: A Technical Guide

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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a substituted phenethylamine and a structural analog of 2C-B. It belongs to the "FLY" series of compounds, characterized by the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine into dihydrofuran rings. This structural modification results in a conformationally restrained molecule, which has been of interest in the study of structure-activity relationships at serotonin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of **2C-B-Fly**, focusing on its receptor binding affinities, functional activities, and the experimental methodologies used for their determination.

Receptor Binding Affinity

The primary mechanism of action of **2C-B-Fly**, like other classic psychedelics, is through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Its binding profile is characterized by a high affinity for the 5-HT₂ receptor subfamily.

Quantitative Data

The following table summarizes the available quantitative data on the receptor binding affinities of **2C-B-Fly** and related compounds for comparison. The inhibition constant (K_i) is a measure of the binding affinity of a ligand for a receptor; a lower K_i value indicates a higher affinity.

Compound	Receptor	Ki (nM)	Species	Radioligand	Reference
2C-B-Fly	5-HT2A	11	Human	[3H]ketanserin	[1]
2C-B	5-HT2A	8.6	Human	[3H]ketanserin	[1]
DOB-Fly	5-HT2A	18	Rat	[3H]ketanserin	[1]
2C-B-5-hemiFLY- α 6 (syn isomer)	5-HT2A	13-16	Human	Agonist Radioligand	[2]
2C-B-5-hemiFLY- α 6 (syn isomer)	5-HT2C	4-6	Human	Agonist Radioligand	[2]
2C-B-5-hemiFLY- α 6 (syn isomer)	5-HT2B	280	Human	Agonist Radioligand	[2]
2C-B-5-hemiFLY- α 6 (syn isomer)	5-HT1A	960	Human	Agonist Radioligand	[2]

Note: Data for **2C-B-Fly** at other receptors is not extensively available in the public domain.

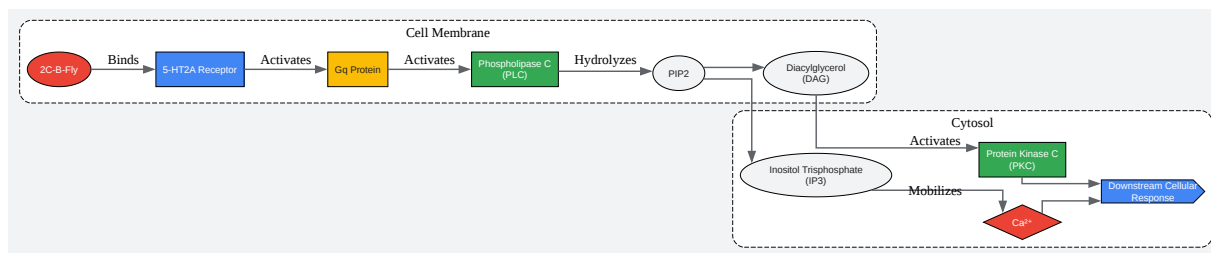
Functional Activity

2C-B-Fly acts as a potent agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its partial agonism at the 5-HT2A receptor.[3][4][5]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like **2C-B-Fly** initiates a G-protein-coupled signaling cascade. The 5-HT2A receptor is predominantly coupled to the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG)

and inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca^{2+}) stores, and DAG activates protein kinase C (PKC).



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5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for 5-HT2A Receptor)

This protocol describes a competitive displacement assay to determine the binding affinity (K_i) of **2C-B-Fly** for the human 5-HT2A receptor using [^3H]ketanserin as the radioligand.

Materials:

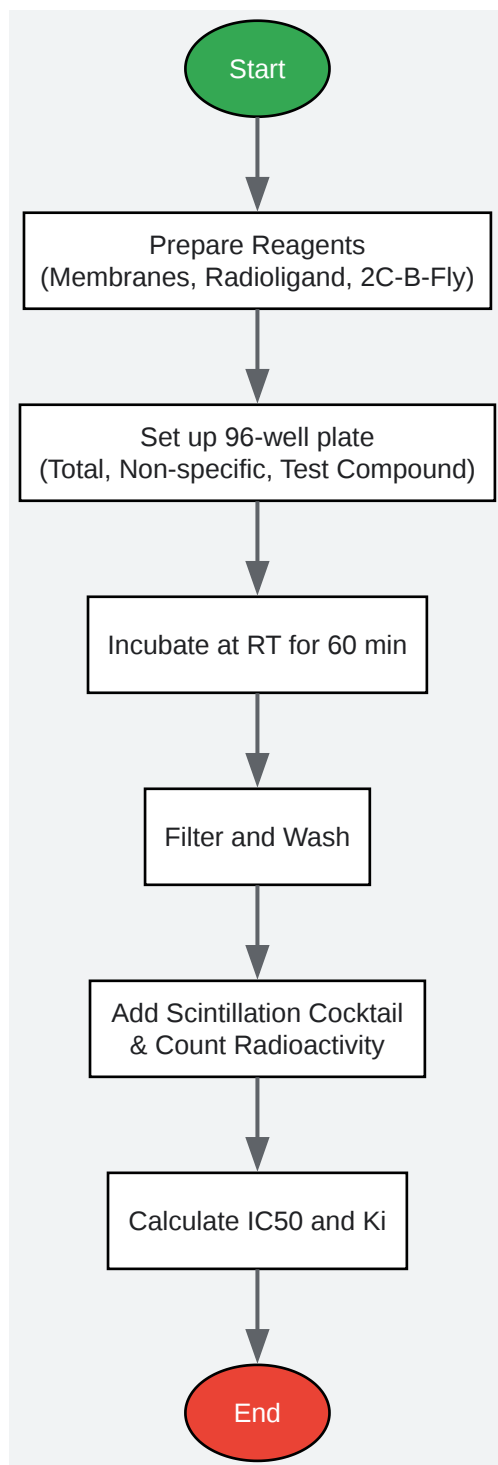
- Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
- Radioligand: [^3H]ketanserin (specific activity > 60 Ci/mmol).
- Test Compound: **2C-B-Fly** hydrochloride.

- Non-specific Binding Control: A high concentration of a known 5-HT_{2A} antagonist (e.g., 10 μ M ketanserin).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates, glass fiber filters, and a cell harvester.
- Microplate scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 μ g/well.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, [³H]ketanserin (final concentration ~1-2 nM), and membrane suspension.
 - Non-specific Binding: Non-specific binding control, [³H]ketanserin, and membrane suspension.
 - Test Compound: Serial dilutions of **2C-B-Fly** (e.g., 10^{-11} M to 10^{-5} M), [³H]ketanserin, and membrane suspension.
- Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold wash buffer.
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **2C-B-Fly** concentration.
 - Determine the IC50 value (the concentration of **2C-B-Fly** that inhibits 50% of specific [3H]ketanserin binding) using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$ where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC₅₀) of **2C-B-Fly** at the 5-HT_{2A} receptor by quantifying intracellular calcium mobilization.

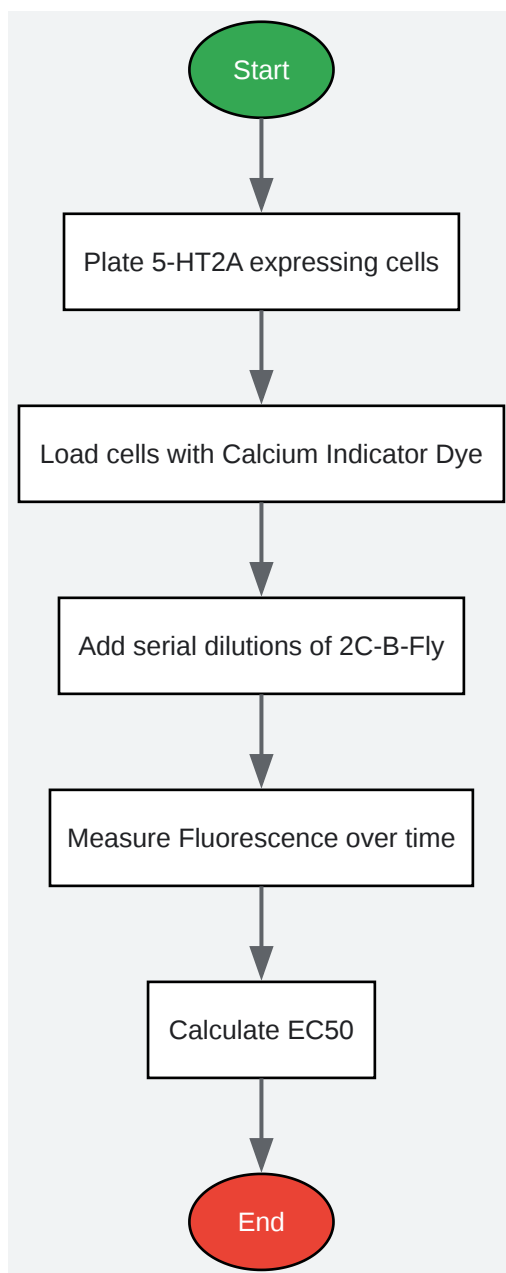
Materials:

- Cell Line: A cell line stably expressing the human 5-HT_{2A} receptor (e.g., HEK293 or CHO cells).
- Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.
- Test Compound: **2C-B-Fly** hydrochloride.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
- Probenecid (optional): To prevent dye leakage from cells.
- 96- or 384-well black-walled, clear-bottom microplates.
- Fluorescence microplate reader with automated injection capabilities.

Procedure:

- Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 30-60 minutes at 37°C.
- Compound Preparation: Prepare serial dilutions of **2C-B-Fly** in assay buffer.
- Fluorescence Measurement:
 - Place the plate in the fluorescence microplate reader.
 - Establish a baseline fluorescence reading.
 - Use the automated injector to add the **2C-B-Fly** dilutions to the wells.
 - Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

- Data Analysis:
 - Determine the peak fluorescence response for each concentration of **2C-B-Fly**.
 - Plot the peak response against the logarithm of the **2C-B-Fly** concentration.
 - Determine the EC50 value (the concentration of **2C-B-Fly** that produces 50% of the maximal response) using non-linear regression.



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Calcium Mobilization Assay Workflow

Metabolism

While specific in vitro metabolism studies for **2C-B-Fly** are not readily available, studies on the closely related compound **2C-B-Fly**-NBOMe and other 2C-FLY derivatives provide insights into its likely metabolic fate.[6][7][8] The primary metabolic pathways are expected to involve Phase I and Phase II reactions.

Expected Metabolic Pathways:

- Phase I:
 - Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or other parts of the molecule.
 - O-Demethylation: Removal of methyl groups from any methoxy substituents (though **2C-B-Fly** itself lacks these).
 - N-Acetylation: Addition of an acetyl group to the primary amine.
- Phase II:
 - Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

Conclusion

2C-B-Fly is a potent serotonergic psychedelic that acts primarily as a partial agonist at the 5-HT_{2A} receptor. Its rigidified structure, compared to 2C-B, provides a valuable tool for probing the pharmacophore of 5-HT_{2A} receptor agonists. The experimental protocols outlined in this guide provide a framework for the further characterization of **2C-B-Fly** and other novel psychoactive compounds. Further research is warranted to establish a more complete receptor binding and functional activity profile for **2C-B-Fly** and to fully elucidate its metabolic pathways and pharmacokinetic properties.

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References

- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B-5-hemiFLY- α 6 - Wikipedia [en.wikipedia.org]
- 3. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Monographs [cfsre.org]
- 6. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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